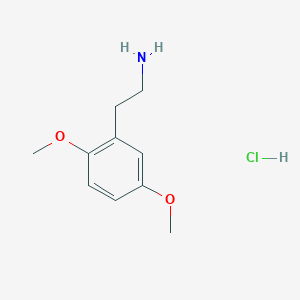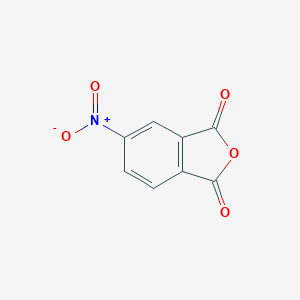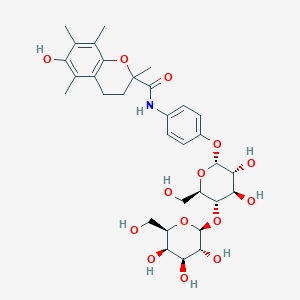
2,5-Dimethoxyphenethylamine hydrochloride
Overview
Description
2,5-Dimethoxyphenethylamine (2,5-PEA) is a chemical scaffold recognized for its potent agonist activity at the serotonin 2A receptor (5-HT2AR). This motif is present in several classical phenethylamine psychedelics, such as mescaline and various other compounds like TMA-2, DOM, DOI, DOB, 2C-B, and 2C-I. It has been suggested that this structural motif is essential for 5-HT2AR activation, which plays a significant role in the effects of these psychedelics .
Synthesis Analysis
The synthesis of 2,5-dimethoxyphenethylamine and its derivatives has been explored in various studies. One approach involves the conversion of 2,5-dimethoxybenzaldehyde to 2,5-dimethoxy β-nitrostyrene, followed by reduction to form 2,5-dimethoxyphenethylamine. This method uses zinc powder and a small amount of mercury as reducing agents, providing a simpler and more cost-effective alternative to traditional reagents like LiAlH4 . Additionally, novel 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines have been synthesized, which act as potent 5-HT2A/C ligands with varying agonistic or antagonistic properties depending on their 4-substituent .
Molecular Structure Analysis
The molecular structure of 2,5-dimethoxyphenethylamine derivatives is crucial for their interaction with the 5-HT2AR. The presence of the 2,5-dimethoxy motif is important for in vivo potency, as demonstrated by the significant reduction in the ability to induce the Head Twitch Response in mice when either methoxy group is removed . The structural requirements of substituents, such as the 4-thio group, are also important for controlling the functional activity of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the metabolism of 2,5-dimethoxyphenethylamine derivatives have been studied. For instance, 4-iodo-2,5-dimethoxyphenethylamine (2C-I) undergoes O-demethylation, N-acetylation, and deamination, followed by oxidation to the corresponding carboxylic acid in rats. These metabolic pathways are essential for understanding the pharmacokinetics and potential toxicological profiles of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-dimethoxyphenethylamine hydrochloride are influenced by its molecular structure. While specific data on the hydrochloride salt is not provided in the papers, the properties of the core structure and its derivatives can be inferred. For example, the synthesis of 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a related compound, involves multiple steps including sulfonyl chlorination, reduction, etherization, and Vilsmeier reaction, with the products characterized by IR, H NMR, and elemental analysis . These methods are indicative of the compound's stability and reactivity, which are important for its application as a medical intermediate in the treatment of psychotic and schizophrenic psychosis .
Scientific Research Applications
Synthesis Method
2,5-Dimethoxyphenethylamine hydrochloride can be synthesized using a simpler and more cost-effective method. Zhao Ren (2002) developed a new synthetic method where zinc powder and a small amount of mercury are used as reducing agents instead of more traditional substances, yielding 60% efficiency. This method is notable for its simplicity and the affordability of the reducing agents used (Zhao Ren, 2002).
Metabolic Analysis
Understanding the metabolism of substances related to 2,5-dimethoxyphenethylamine is crucial for both toxicological and pharmacological research. Studies by Kanamori et al. (2002, 2011), and Carmo et al. (2004, 2005) have identified various metabolites of related substances in different species, including humans. These findings are vital for understanding the biological and toxicological impacts of these compounds, as well as their potential forensic implications (Kanamori et al., 2002), (Kanamori et al., 2011), (Carmo et al., 2004), (Carmo et al., 2005).
Neuropharmacological Research
Research on analogs of 2,5-dimethoxyphenethylamine, such as NBOMe hallucinogens, contributes significantly to neuropharmacological studies. Elmore et al. (2018) investigated the effects of these compounds in rats, highlighting their potency as 5-HT2A agonists. This kind of research aids in understanding the pharmacodynamics of hallucinogenic substances and their potential therapeutic implications (Elmore et al., 2018).
Pharmacokinetic Studies
The work of Leth-Petersen et al. (2014) on the microsomal stability of phenethylamines and their derivatives, including 2,5-dimethoxyphenethylamine, helps in understanding their pharmacokinetic properties. This research is crucial in predicting the oral bioavailability and potential therapeutic uses of these compounds (Leth-Petersen et al., 2014).
Designer Drug Analysis
Analytical studies by Kanai et al. (2008) and others provide extensive data for the simultaneous analysis of phenethylamine-type designer drugs, including 2,5-dimethoxyphenethylamine. This research is vital for forensic toxicology and aids in the identification and quantification of these drugs in various samples (Kanai et al., 2008).
Toxicological Research
Studies on the toxicokinetics and toxicology of 2,5-dimethoxyphenethylamine-related substances help in assessing their safety profiles. Meyer et al. (2014) investigated the role of N-acetyltransferase in the metabolism of 2C designer drugs, providing insights into their toxicity and potential risks associated with their use (Meyer et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-12-9-3-4-10(13-2)8(7-9)5-6-11;/h3-4,7H,5-6,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMQBIMLDBAWRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185559 | |
| Record name | 2-(2,5-Dimethoxyphenyl)ethanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxyphenethylamine hydrochloride | |
CAS RN |
3166-74-3 | |
| Record name | 2,5-Dimethoxyphenethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003166743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethoxyphenethylamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,5-Dimethoxyphenyl)ethanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2C-H HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2Y262S9PP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)






